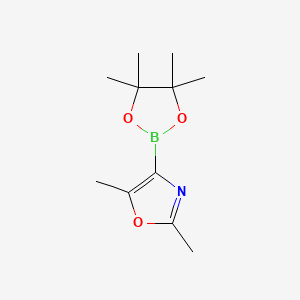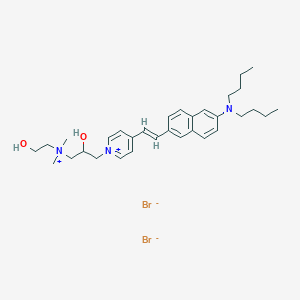
3-(tert-Butylthio)-2-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butylthio)-2-chlorobenzonitrile is an organic compound that features a benzene ring substituted with a tert-butylthio group, a chlorine atom, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylthio)-2-chlorobenzonitrile typically involves the introduction of the tert-butylthio group to a chlorobenzonitrile precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a tert-butylthiolate anion reacts with 2-chlorobenzonitrile under basic conditions. The reaction can be catalyzed by palladium or other transition metals to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butylthio group into the chlorobenzonitrile framework, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
3-(tert-Butylthio)-2-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alkoxides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
科学研究应用
3-(tert-Butylthio)-2-chlorobenzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylthio group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
tert-Butylthiol: A simpler thiol compound with similar reactivity but lacking the nitrile and chlorine substituents.
2-Chlorobenzonitrile: Lacks the tert-butylthio group, making it less versatile in certain chemical reactions.
tert-Butylthioanisole: Contains a methoxy group instead of a nitrile, leading to different reactivity and applications.
Uniqueness
3-(tert-Butylthio)-2-chlorobenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
属性
分子式 |
C11H12ClNS |
|---|---|
分子量 |
225.74 g/mol |
IUPAC 名称 |
3-tert-butylsulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C11H12ClNS/c1-11(2,3)14-9-6-4-5-8(7-13)10(9)12/h4-6H,1-3H3 |
InChI 键 |
ODQLMQJOWVGDHM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1=CC=CC(=C1Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)

![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
![Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13896574.png)


![tert-butyl 3-(hydroxymethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13896619.png)
![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)
![(5aS,10bR)-2-(3,5-bis(trifluoromethyl)phenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13896633.png)

